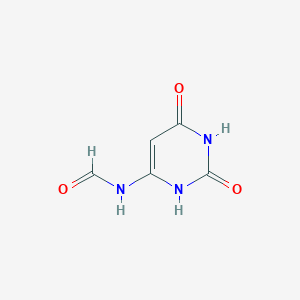![molecular formula C8H10O3 B2668166 1,5-二甲基-3-氧代双环[3.2.0]庚烷-2,4-二酮 CAS No. 64197-93-9](/img/structure/B2668166.png)
1,5-二甲基-3-氧代双环[3.2.0]庚烷-2,4-二酮
描述
“1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione” is a chemical compound with the CAS Number: 64197-93-9 . It has a molecular weight of 154.17 .
Synthesis Analysis
A new synthetic method of a similar compound, 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione, has been reported . The synthesis was achieved from the action of 2-chloro propionic acid and ethyl methacrylate using (2M) LDA dissolved in hexane and THF at (-80°C), and the treatment with acetyl chloride .Molecular Structure Analysis
The IUPAC name for this compound is (1R,5S)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 88-90°C . It is stored at a temperature of 4°C .科学研究应用
合成方法和反应性
一项研究提出了结构相关化合物的新的合成方法,展示了对有机合成中重要的中间体双环二酮的合成路线的持续开发 (Mechehoud 等人,2018)。这突出了该化合物在合成复杂有机分子中的相关性。
多态性和分子结构
对螺双环二酮中伴随多态性的研究揭示了该化合物形成不同固态结构的能力,表明其具有开发具有可调谐特性的材料的潜力 (Kumar 等人,2004)。了解这些多晶型至关重要药物开发和材料科学。
催化应用
探索涉及双环二酮的反应中的催化剂说明了该化合物在不对称合成和催化中的潜在用途 (Bertilsson 等人,2002)。对映选择性过程在制药工业中对于生产手性药物至关重要。
安全和危害
属性
IUPAC Name |
1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-7-3-4-8(7,2)6(10)11-5(7)9/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRNFUCDZYTUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC1(C(=O)OC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493781 | |
| Record name | 1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64197-93-9 | |
| Record name | 1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Cyclopropyl-3-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2668083.png)
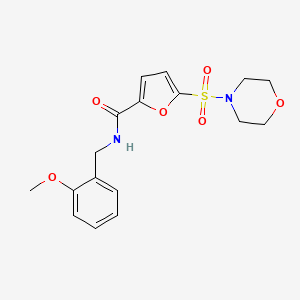

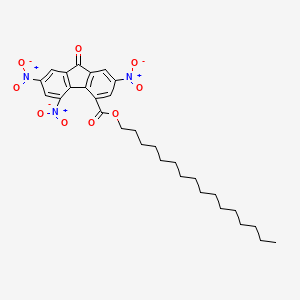
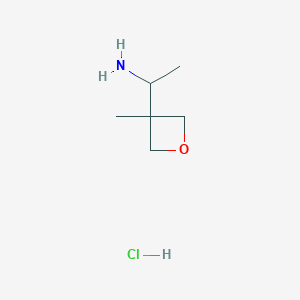
![ethyl 2-[2-[[4-butyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2668091.png)
![2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2668093.png)
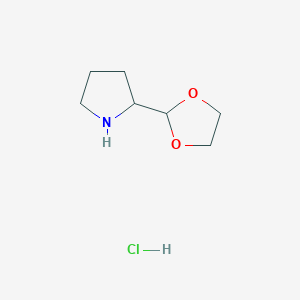
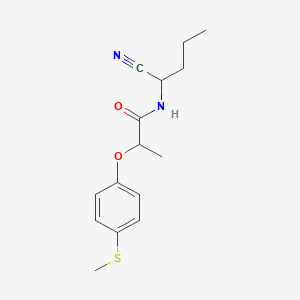
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2668099.png)
![3-(thiophen-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2668100.png)

